

Application Note: Determination of Chimassorb 119 in Food Contact Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chimassorb 119

Cat. No.: B141851

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Abstract

This application note provides a comprehensive overview of the analytical methodologies for the determination of **Chimassorb 119**, a high molecular weight hindered amine light stabilizer (HALS), in food contact materials (FCMs). Due to its low volatility and migration potential, **Chimassorb 119** is widely used to protect polymers from degradation.^{[1][2]} However, its potential for migration into foodstuffs necessitates sensitive and reliable analytical methods to ensure consumer safety and regulatory compliance. This document details sample preparation, extraction protocols, and analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). Quantitative data from various studies are summarized, and a detailed experimental protocol is provided for researchers and scientists in the field.

Introduction

Chimassorb 119 is a complex oligomeric hindered amine light stabilizer (HALS) used in various polymers, such as polyolefins, to prevent degradation caused by UV light and heat.^{[1][2]} Its high molecular weight and polymeric nature generally result in low migration levels from the food contact material into food.^{[1][2]} Nevertheless, regulatory bodies worldwide have established specific migration limits (SMLs) for additives in FCMs to minimize consumer exposure. Therefore, accurate and validated analytical methods are crucial for monitoring the concentration of **Chimassorb 119** in plastic materials and its migration into food simulants.

This application note outlines a robust HPLC-based method for the quantification of **Chimassorb 119**. The protocol covers sample preparation from polymer matrices, extraction

procedures, and chromatographic analysis.

Analytical Methods Overview

Several analytical techniques can be employed for the determination of **Chimassorb 119** in polymeric materials. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach.

- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation and quantification of polymer additives.[3] For **Chimassorb 119**, reversed-phase HPLC is typically employed.
 - UV Detection: While **Chimassorb 119** does not possess a strong chromophore, UV detection at low wavelengths (around 210-230 nm) can be utilized. However, this method may lack specificity and sensitivity.
 - Charged Aerosol Detection (CAD): CAD is a universal detector that provides a response proportional to the mass of the analyte, making it well-suited for compounds like **Chimassorb 119** that lack a strong UV chromophore.[4]
 - Evaporative Light Scattering Detection (ELSD): Similar to CAD, ELSD is a mass-based detector suitable for non-volatile analytes and is a viable option for **Chimassorb 119** analysis.
- Gas Chromatography-Mass Spectrometry (GC-MS): Due to the high molecular weight and low volatility of **Chimassorb 119**, direct GC-MS analysis is challenging. Pyrolysis-GC-MS can be an alternative for the identification of its thermal degradation products.

This application note will focus on an HPLC method with Charged Aerosol Detection (CAD) due to its universality and sensitivity for HALS.

Quantitative Data Summary

The following table summarizes typical quantitative data for the determination of **Chimassorb 119** using HPLC-based methods. These values can vary depending on the specific instrumentation, column, and mobile phase conditions.

Parameter	HPLC-UV	HPLC-CAD
Limit of Detection (LOD)	~1-5 mg/L	~0.1-0.5 mg/L
Limit of Quantification (LOQ)	~5-15 mg/L	~0.5-2 mg/L
Linear Range	10-500 mg/L	1-200 mg/L
Recovery	85-105%	90-110%
Precision (RSD)	< 10%	< 5%

Experimental Protocol: HPLC-CAD for Chimassorb 119 in Polyolefins

This protocol details the steps for the extraction and quantification of **Chimassorb 119** from a polyolefin food contact material.

Materials and Reagents

- **Chimassorb 119** standard (analytical grade)
- Polyolefin sample (e.g., polypropylene, polyethylene)
- Toluene (HPLC grade)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (ultrapure)
- Formic acid (or other mobile phase modifier)
- 0.45 µm PTFE syringe filters

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Charged Aerosol Detector (CAD)
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 μ m)
- Analytical balance
- Reflux extraction apparatus
- Rotary evaporator
- Vortex mixer
- Ultrasonic bath

Standard Solution Preparation

- Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of **Chimassorb 119** standard and dissolve it in 10 mL of chloroform or a toluene/methanol mixture.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 50, 100, 200 mg/L).

Sample Preparation and Extraction

- Sample Grinding: Cryogenically grind the polyolefin sample to a fine powder to increase the surface area for extraction.
- Extraction:
 - Accurately weigh about 1-2 g of the ground polymer sample into a round-bottom flask.
 - Add 50 mL of toluene.
 - Reflux the mixture for 2-3 hours with constant stirring.
- Precipitation and Filtration:

- Allow the solution to cool to room temperature.
- Add methanol dropwise while stirring to precipitate the dissolved polymer.
- Filter the mixture through a glass fiber filter to separate the precipitated polymer.
- Collect the filtrate containing the extracted **Chimassorb 119**.
- Solvent Evaporation and Reconstitution:
 - Evaporate the filtrate to dryness using a rotary evaporator at 40°C.
 - Reconstitute the residue in a known volume (e.g., 5 mL) of the initial mobile phase.
 - Vortex and sonicate for 5 minutes to ensure complete dissolution.
- Final Filtration: Filter the reconstituted sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

HPLC-CAD Analysis

- Column: C18 reversed-phase column
- Mobile Phase: A gradient of Acetonitrile and Water with 0.1% formic acid.
 - Initial conditions: 50% Acetonitrile
 - Gradient: Linearly increase to 100% Acetonitrile over 15 minutes.
 - Hold: Hold at 100% Acetonitrile for 5 minutes.
 - Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C

- CAD Settings:
 - Evaporation Temperature: 35°C
 - Gas Pressure: 35 psi (Nitrogen)

Data Analysis

- Construct a calibration curve by plotting the peak area of the **Chimassorb 119** standards against their concentration.
- Determine the concentration of **Chimassorb 119** in the sample extract from the calibration curve.
- Calculate the concentration of **Chimassorb 119** in the original polymer sample using the following formula:

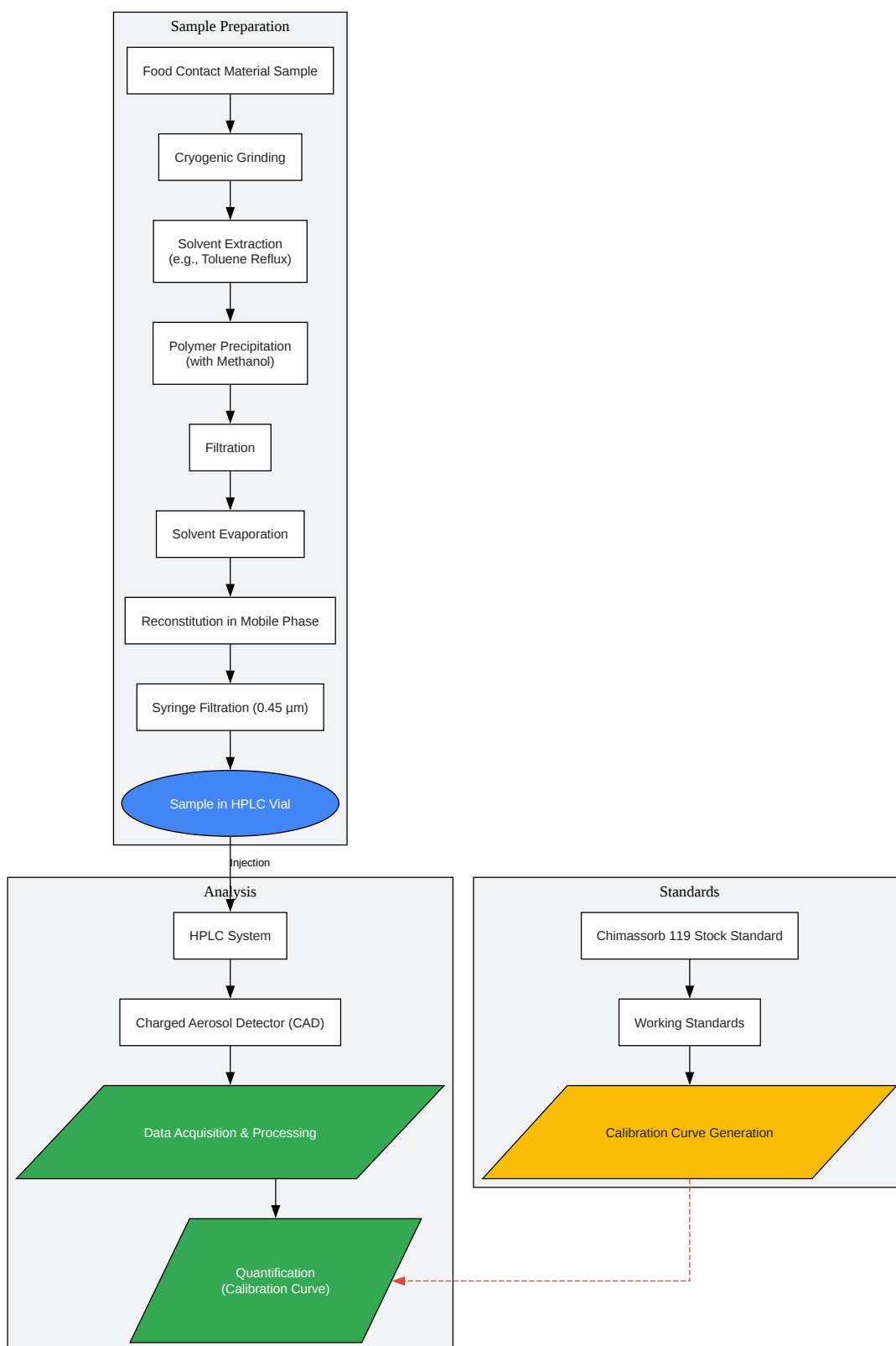
$$\text{Concentration (mg/kg)} = (C \times V) / M$$

Where:

- C = Concentration in the extract (mg/L)
- V = Final volume of the reconstituted extract (L)
- M = Mass of the polymer sample (kg)

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of **Chimassorb 119** in food contact materials.



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Caption: Workflow for the determination of **Chimassorb 119**.

Conclusion

The described HPLC-CAD method provides a reliable and sensitive approach for the determination of **Chimassorb 119** in polyolefin-based food contact materials. Proper sample preparation and extraction are critical for accurate quantification. This application note serves as a guide for researchers and quality control laboratories to ensure the safety and compliance of food packaging materials. Further method validation should be performed in accordance with specific laboratory and regulatory requirements.

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- To cite this document: BenchChem. [Application Note: Determination of Chimassorb 119 in Food Contact Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b141851#determination-of-chimassorb-119-concentration-in-food-contact-materials]

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